2-Methylthiazole
Overview
Description
2-Methylthiazole is a heterocyclic compound that is part of the thiazole family, which are sulfur and nitrogen-containing five-membered aromatic rings. The compound has been studied for various applications, including its role in the synthesis of other chemical compounds and its potential biological activities.
Synthesis Analysis
The synthesis of 2-methylthiazole derivatives has been explored in several studies. For instance, a novel method for synthesizing 2-methylthio-1,3-oxazoles has been reported, which involves a one-pot cyclocondensation reaction offering high selectivity and the ability to introduce various substitutions into the heterocyclic ring . Additionally, a new approach to synthesize 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles has been described, which includes the reaction of 1-(methylthio)acetone with nitriles . These methods highlight the versatility and economic efficiency of synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of 2-methylthiazole has been characterized using microwave spectroscopy, which provided detailed information on the internal rotation of the methyl group and the 14N nuclear quadrupole coupling constants . This structural analysis is crucial for understanding the physical properties and reactivity of the molecule.
Chemical Reactions Analysis
2-Methylthiazole and its derivatives participate in various chemical reactions. For example, 2-aminothiazoles have been assessed for their nucleophilicity, revealing that they behave preferentially as carbon rather than nitrogen nucleophiles . This finding is significant for the development of new reactions and the synthesis of complex molecules. Furthermore, the redox nitro-methyl reaction has been utilized to form carbon-nitrogen bonds, leading to the efficient synthesis of 2-hetarylbenzothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylthiazole derivatives have been extensively studied. The microwave spectrum of 2-methylthiazole has provided insights into its rotational transitions and internal rotation barriers, which are compared with other monomethyl substituted aromatic five-membered rings . Additionally, the antiproliferative and antimicrobial activities of certain 2-methylthiazole derivatives have been evaluated, indicating significant effects against various cancer cell lines and microorganisms . These studies demonstrate the potential of 2-methylthiazole derivatives in medicinal chemistry.
Scientific Research Applications
Application 1: Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems
- Summary of the Application: The research focuses on the effect of an additional 2-methylthiazole group on the efficiency of photoinduced birefringence generated in thiazole–azo dyes dispersed into a poly(methyl methacrylate) (PMMA) matrix . Photoinduced birefringence is of interest in many applications, such as optical data storage, optical switches, and optical memory .
- Methods of Application or Experimental Procedures: The photoinduced birefringence behaviors of host–guest systems based on heterocyclic thiazole–azo dyes with different substituents, dispersed into PMMA matrix, were investigated under three excitation wavelengths, i.e., 405 nm, 445 nm or 532 nm . The wavelengths fell on the blue side, near the maximum or on the red side of the absorption bands of trans-azo dyes, respectively .
- Results or Outcomes: It was found that photoinduced birefringence was generated at a similar extent in all studied systems, except the system containing a 2-methyl-5-benzothiazolyl as thiazole–azo dye substituent . For this material, the achieved birefringence value was the highest among the whole series, regardless of the excitation wavelength . Moreover, it was identified that the optimal irradiation wavelength for efficient birefringence generation and showed that large absorption of excitation light by trans isomer does not account for achieving a significant degree of molecular alignment . The obtained results indicate that thiazole–azo dye with a 2-methyl-5-benzothiazolyl substituent shows promising photoinduced birefringence, and can be considered a dye potentially suitable for optical applications .
Application 2: Photonic Devices for Recording Optical Information
- Summary of the Application: The research focuses on the potential use of thiazole–azo dyes, including those with a 2-methylthiazole group, in photonic devices for recording optical information . These devices are becoming increasingly important in many fields .
- Methods of Application or Experimental Procedures: The study involves the investigation of the efficiency of photoinduced birefringence in thiazole–azo dyes with a 2-methylthiazole group . The efficiency of photoinduced birefringence is crucial for the performance of photonic devices for recording optical information .
- Results or Outcomes: The study found that the addition of a 2-methylthiazole group can enhance the efficiency of photoinduced birefringence in thiazole–azo dyes . This suggests that thiazole–azo dyes with a 2-methylthiazole group could potentially improve the performance of photonic devices for recording optical information .
Application 3: Photonic Devices for Recording Optical Information
- Summary of the Application: The research focuses on the potential use of thiazole–azo dyes, including those with a 2-methylthiazole group, in photonic devices for recording optical information . These devices are becoming increasingly important in many fields .
- Methods of Application or Experimental Procedures: The study involves the investigation of the efficiency of photoinduced birefringence in thiazole–azo dyes with a 2-methylthiazole group . The efficiency of photoinduced birefringence is crucial for the performance of photonic devices for recording optical information .
- Results or Outcomes: The study found that the addition of a 2-methylthiazole group can enhance the efficiency of photoinduced birefringence in thiazole–azo dyes . This suggests that thiazole–azo dyes with a 2-methylthiazole group could potentially improve the performance of photonic devices for recording optical information .
Future Directions
properties
IUPAC Name |
2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-5-2-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOXDYRBDIHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189346 | |
Record name | 2-Methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazole | |
CAS RN |
3581-87-1 | |
Record name | 2-Methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3581-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G081N1ERP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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